molecular formula C8H6N8 B1630888 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 6926-49-4

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

Cat. No.: B1630888
CAS No.: 6926-49-4
M. Wt: 214.19 g/mol
InChI Key: TUSPQFBMQKZVAL-UHFFFAOYSA-N
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Description

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications and are used extensively in material and medicinal chemistry due to their unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of sodium azide and triethyl orthoformate in an acidic medium . This reaction is carried out under controlled temperatures to ensure the formation of the desired tetrazole derivative.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new tetrazole compounds with different functional groups .

Scientific Research Applications

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is unique due to its dual tetrazole rings, which provide enhanced stability and reactivity compared to other tetrazole derivatives. This makes it particularly valuable in applications requiring strong electron-withdrawing properties and high stability .

Properties

IUPAC Name

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N8/c1-2-6(8-11-15-16-12-8)4-3-5(1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSPQFBMQKZVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299861
Record name MLS002920193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-49-4
Record name MLS002920193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Reactant of Route 5
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Reactant of Route 6
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

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